molecular formula C8H5F2N3O2 B13287053 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B13287053
M. Wt: 213.14 g/mol
InChI Key: ONARPDQWOVFACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a functionalized heterocyclic compound designed for research and development applications. It belongs to the pyrazolo[1,5-a]pyrimidine (PP) class, a fused, rigid, and planar N-heterocyclic system recognized as a privileged scaffold in medicinal chemistry and drug discovery . The molecule features a carboxylic acid group at the 3-position and a difluoromethyl group at the 7-position, which are valuable handles for further synthetic modification and for tuning the compound's electronic properties and metabolic stability . The pyrazolo[1,5-a]pyrimidine core is a key structural motif in the development of targeted cancer therapies. Derivatives of this scaffold have demonstrated significant potential as potent protein kinase inhibitors (PKIs) for enzymes such as CK2, EGFR, B-Raf, and MEK, which are critical regulators in cellular signalling pathways often disrupted in cancers . The synthetic versatility of the core allows for versatile structural modifications at multiple positions, enabling researchers to fine-tune pharmacokinetic and pharmacodynamic properties and explore structure-activity relationships (SAR) . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5F2N3O2

Molecular Weight

213.14 g/mol

IUPAC Name

7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H5F2N3O2/c9-6(10)5-1-2-11-7-4(8(14)15)3-12-13(5)7/h1-3,6H,(H,14,15)

InChI Key

ONARPDQWOVFACS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C(F)F

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

Step Reagents/Conditions Yield
1 Ethanol, KOH, 80°C 72%
2 6M HCl, reflux 89%

Difluoromethyl Group Installation at C7

Introducing the difluoromethyl group at position 7 requires halogenation followed by nucleophilic substitution :

  • Step 3 : Treatment of 31 with POCl₃ achieves bischlorination at C5 and C7 positions, yielding 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (32 ).
  • Step 4 : Selective displacement of the C7 chlorine using difluoromethylating agents (e.g., CuCF₂H or AgCF₂H) under catalytic conditions.

Optimization Notes:

  • Catalyst : CuI/1,10-phenanthroline improves regioselectivity for C7 substitution.
  • Solvent : DMF at 100°C enhances reaction efficiency (>85% conversion).

Alternative Synthetic Pathways

Method B: Suzuki-Miyaura Cross-Coupling

  • After chlorination, employ boronic acids containing difluoromethyl groups for palladium-catalyzed coupling.
  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C.

Comparative Analysis of Methods

Parameter Method A Method B
Total Steps 4 5
Overall Yield 63% 58%
Key Advantage Commercial starting material Regioselective C7 functionalization
Limitation Requires harsh oxidation Sensitive to moisture

Industrial-Scale Considerations

  • Cost Efficiency : Method A is preferred for large-scale production due to lower catalyst costs.
  • Purity Control : Crystallization from hexane/ethyl acetate (5:1) achieves >98% purity.

Challenges and Optimizations

  • Regioselectivity : Competing C5 substitution is mitigated using bulky ligands (e.g., XPhos).
  • Acid Stability : The tert-butyl ester intermediate in Method B prevents decarboxylation during synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the difluoromethyl group or other substituents on the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s binding affinity to receptors and its metabolic stability . The exact molecular targets and pathways vary depending on the specific application, such as inhibiting bacterial growth or modulating cellular processes in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes critical parameters for 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP Key Applications/Notes Reference
This compound 7-(CF₂H), 3-COOH C₉H₇F₂N₃O₂ 227.17 1.59 Intermediate for enzyme inhibitors; metal coordination due to N/O donor atoms.
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-(CF₃), 3-COOH C₉H₅F₃N₃O₂ 244.15 2.12* Enhanced metabolic stability; used in kinase inhibitor synthesis.
7-(p-Tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-(4-methylphenyl), 3-COOH C₁₄H₁₁N₃O₂ 253.26 2.85 Improved lipophilicity; antibacterial candidate (HPLC purity: 98.8%).
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-(thiophene), 3-COOH C₁₁H₈N₃O₂S 246.03 1.98 Enhanced π-π stacking in protein binding; antiviral potential (HPLC purity: 99.3%).
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5-cyclopropyl, 7-(CF₂H), 3-COOH C₁₁H₉F₂N₃O₂ 253.21 1.76 Chaperone molecule for glucocerebrosidase; improved solubility in DMSO.
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-(4-F-C₆H₄), 3-COOH C₁₃H₈FN₃O₂ 273.22 2.31 PI3Kδ inhibitor precursor; fluorine enhances target affinity.

Notes:

  • LogP Trends: Fluorinated substituents (e.g., CF₃, CF₂H) increase lipophilicity compared to non-fluorinated analogs. The trifluoromethyl derivative (LogP ~2.12) is more lipophilic than the difluoromethyl compound (LogP 1.59), aligning with the greater hydrophobicity of CF₃ .
  • Biological Relevance: The p-tolyl and thiophene derivatives exhibit higher purity (>98%) in HPLC analyses, suggesting stability under pharmaceutical screening conditions . The 4-fluorophenyl analog is notable for its role in optimizing PI3Kδ inhibitors via fluorine’s electronegativity and steric effects .
  • Synthetic Utility : The carboxylic acid group enables facile derivatization into amides (e.g., compound 13 in ) or coordination complexes with transition metals (e.g., nickel in ).

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution : The difluoromethyl group balances lipophilicity and metabolic stability. In contrast, trifluoromethyl analogs show superior enzyme inhibition but may suffer from reduced solubility .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., p-tolyl, fluorophenyl) enhance binding to hydrophobic enzyme pockets. Thiophene-containing derivatives leverage sulfur’s polarizability for improved target engagement .
  • Carboxylic Acid Versatility : The 3-carboxylic acid moiety is critical for hydrogen bonding with biological targets or metal coordination in catalytic systems .

Biological Activity

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 1695159-92-2
  • Molecular Formula: C₈H₆F₂N₄O₂
  • Molecular Weight: 213.14 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its role in inhibiting specific enzymes.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed promising results against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these compounds were significantly lower than those for standard treatments like 5-Fluorouracil (5-FU), indicating superior growth inhibition capabilities .

Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidines Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-78.0
This compoundMDA-MB-2316.5
5-FluorouracilMCF-717.02
5-FluorouracilMDA-MB-23111.73

The mechanism through which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. In particular, studies have shown that certain derivatives can selectively inhibit CDK6 and CDK4, leading to reduced proliferation in cancer cells. The selectivity and potency of these compounds make them promising candidates for further development .

Case Studies

Case Study 1: In Vivo Efficacy

In a preclinical study using mouse models of breast cancer, the administration of a related pyrazolo[1,5-a]pyrimidine compound resulted in a significant reduction in tumor size and improved survival rates compared to control groups. This study highlighted the potential of these compounds to not only inhibit tumor growth but also to enhance overall survival in aggressive cancer models .

Case Study 2: Toxicity Assessment

A toxicity assessment conducted on Kunming mice indicated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This finding is crucial for establishing safety profiles as it suggests a favorable therapeutic window for further clinical exploration .

Q & A

Q. What are the standard synthetic routes for preparing 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of 5-aminopyrazole derivatives with electrophilic enaminones. For example, reacting 5-aminopyrazole with (E)-3-(dimethylamino)-1-(difluoromethyl)prop-2-en-1-one in aqueous ethanol yields the pyrazolo[1,5-a]pyrimidine core. Post-synthetic hydrolysis (e.g., using NaOH) converts ester intermediates to the carboxylic acid . Reaction optimization involves controlling pH, temperature (80–100°C), and solvent polarity to maximize yield (typically 60–85%) and minimize byproducts like regioisomers.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Key signals include the difluoromethyl group (δ ~6.0 ppm, t, J = 56 Hz for 1H; δ ~110 ppm for 13C) and carboxylic acid proton (δ ~13 ppm, broad if protonated) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₉H₆F₂N₃O₂, [M+H]+ m/z 258.0425) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Q. How does the difluoromethyl group influence solubility and stability under physiological conditions?

The difluoromethyl group enhances lipophilicity (logP ~1.8) compared to non-fluorinated analogs, improving membrane permeability. However, the carboxylic acid moiety ensures moderate aqueous solubility (~2 mg/mL in PBS at pH 7.4). Stability studies (e.g., 24-h incubation in plasma) show <10% degradation, with the difluoromethyl group resisting metabolic oxidation better than trifluoromethyl analogs .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different cell lines?

Discrepancies in IC₅₀ values (e.g., 5 µM in HeLa vs. >50 µM in MCF-7) may arise from variations in target expression or off-target effects. To address this:

  • Perform target engagement assays (e.g., CETSA or cellular thermal shift assays) to confirm binding to intended enzymes .
  • Use isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to isolate mechanism-specific effects .
  • Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Key modifications include:

  • Carboxylic acid bioisosteres : Replacing -COOH with tetrazoles or acyl sulfonamides to enhance oral bioavailability .
  • Heterocyclic substitutions : Introducing pyridyl or thiophene groups at position 5 improves target affinity (e.g., 10-fold increase in kinase inhibition) .
  • Prodrug strategies : Ethyl ester derivatives (e.g., ethyl 7-(difluoromethyl)-5-phenyl analogs) show enhanced tissue penetration, with hydrolysis to the active acid in vivo .

Q. What in vivo models are suitable for evaluating the compound’s antitumor efficacy, and how are dosing regimens optimized?

  • Xenograft models : Subcutaneous implantation of HCT-116 (colon cancer) or A549 (lung cancer) cells in nude mice. Dosing at 50 mg/kg (oral) or 10 mg/kg (IV) twice weekly for 3 weeks shows tumor growth inhibition (TGI) of 60–70% .
  • Pharmacokinetic profiling : AUC(0–24) = 12 µg·h/mL and t₁/₂ = 4.2 h in rodents. Adjust dosing intervals to maintain plasma concentrations above IC₉₀ .

Q. How do computational methods predict off-target interactions, and what experimental validation is required?

  • Molecular docking : Screen against kinase libraries (e.g., KLIFS database) to identify potential off-targets like JAK2 or FGFR1 .
  • Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated probes to detect binding proteins in cell lysates .
  • Safety panels : Assess hERG inhibition (IC₅₀ > 30 µM) and CYP450 interactions (e.g., CYP3A4 IC₅₀ = 15 µM) to mitigate toxicity risks .

Methodological Considerations

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix effects : Plasma proteins can reduce recovery (<70%). Use protein precipitation with acetonitrile (3:1 v/v) followed by SPE (C18 cartridges) for cleanup .
  • Sensitivity : LC-MS/MS with MRM transitions (258 → 210) achieves LOD = 0.1 ng/mL .

Q. How can regioselectivity issues during functionalization of the pyrazolo[1,5-a]pyrimidine core be controlled?

  • Directing groups : Install electron-withdrawing substituents (e.g., -CN) at position 3 to favor electrophilic attack at position 5 .
  • Metal catalysis : Pd-mediated C–H activation enables selective arylation at position 7 (yield >80%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.